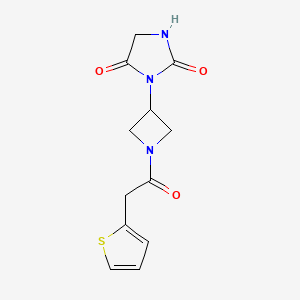

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c16-10(4-9-2-1-3-19-9)14-6-8(7-14)15-11(17)5-13-12(15)18/h1-3,8H,4-7H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFCFJLFNMTDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the thiophene-2-ylacetyl intermediate. This intermediate is then reacted with azetidine-3-amine under specific conditions to form the azetidin-3-yl derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazolidine-2,4-dione to imidazolidine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can yield imidazolidine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It plays a significant role in studying reaction mechanisms due to its diverse functional groups that can undergo nucleophilic substitutions and cycloaddition reactions.

Biology

The biological applications of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione are particularly noteworthy:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The thiophene and imidazolidine moieties enhance the compound's interaction with biological targets, potentially leading to therapeutic applications against infections .

- Anticancer Potential : Studies have shown that compounds containing thiophene and imidazolidine structures can inhibit cancer cell proliferation. In vitro evaluations have demonstrated cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma and lung cancer .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its mechanism of action involves interactions with specific enzymes or receptors, modulating biochemical pathways that are crucial for disease progression .

Industry

In industrial applications, this compound is being investigated for use in developing new materials and as a catalyst in certain chemical processes . Its unique properties make it suitable for applications requiring specific reactivity or stability.

Case Study 1: Anticancer Activity

A study published in Drug Design, Development and Therapy evaluated the anticancer properties of thiophene derivatives similar to this compound. The researchers synthesized several derivatives and tested them against human cancer cell lines (HepG-2 and A549). The results indicated that certain derivatives exhibited potent cytotoxicity comparable to standard chemotherapy agents like cisplatin .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of this compound against a range of bacterial strains. The study found that modifications to the thiophene ring significantly enhanced antibacterial activity. These findings suggest potential applications in developing new antibiotics to combat resistant strains .

Mecanismo De Acción

The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4-dione moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound belongs to a broader class of 2,4-dione derivatives. Key structural analogs include:

- Thiazolidine-2,4-diones (e.g., compounds in –6): These feature a five-membered ring with one sulfur atom, one nitrogen atom, and two carbonyl groups. The presence of sulfur in thiazolidine derivatives may increase lipophilicity and alter metabolic stability compared to the nitrogen-rich imidazolidine core .

- Coumarin-linked thiazolidine-2,4-diones (): These compounds, such as (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g), incorporate a coumarin moiety, enhancing UV absorption and fluorescence properties.

- Quinoline-triazole-thiazolidine hybrids (): Derivatives like (E)-5-((2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a) combine extended aromatic systems with triazole linkers, improving binding to hydrophobic enzyme pockets.

Physicochemical Properties

| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | Rf Value | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | Imidazolidine-2,4-dione | Azetidine, thiophene-acetyl | Not reported | N/A | ~1680–1700 (inferred) |

| Thiazolidine-2,4-diones (5g) | Thiazolidine-2,4-dione | Coumarin, 4-methoxybenzylidene | 220–222 | 0.72 | 1685, 1702 |

| Spiro-indoline derivatives (3e) | Thiazolidine-2,4-dione | Spiro-indoline, ethane-diyl | 147–149 | 0.6 | 1689 |

| Quinoline-triazole hybrids (9a) | Thiazolidine-2,4-dione | Quinoline, triazole, phenyl | 147–149 | 0.32 | 1680–1700 (inferred) |

Key Observations :

- Azetidine’s four-membered ring may lower melting points relative to bulkier spiro-indoline derivatives (e.g., 3e) due to reduced molecular packing efficiency .

- Thiophene’s electron-rich nature could enhance solubility in polar solvents compared to purely aromatic substituents (e.g., 9a’s phenyl group) .

Spectroscopic Characterization

- IR Spectroscopy : The imidazolidine-2,4-dione core’s carbonyl stretches (~1680–1700 cm⁻¹) align with thiazolidine-2,4-diones (1685–1702 cm⁻¹ in ). Thiophene C-S and C-H stretches (600–800 cm⁻¹) differentiate it from phenyl-substituted analogs .

- NMR : The azetidine ring’s protons would resonate at δ 3.5–4.5 ppm (similar to spiro-indoline derivatives in ), while thiophene protons appear at δ 6.5–7.5 ppm, distinct from coumarin’s aromatic signals (δ 7.0–8.5 ppm) .

Actividad Biológica

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an azetidine moiety, and an imidazolidine-2,4-dione core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 279.32 g/mol

- CAS Number : 2034317-13-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The thiophene and imidazolidine moieties are believed to play significant roles in modulating biochemical pathways. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.

- Receptor Modulation : It could potentially interact with receptors that mediate cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those structurally related to the imidazolidine derivative . For instance:

- In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity with IC₅₀ values in the low micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.27 |

| Compound B | A549 | 0.72 |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

- Bacterial Inhibition : Research indicates that similar thiophene-containing compounds exhibit antibacterial activity against a range of pathogens. The presence of the thiophene ring enhances the interaction with bacterial membranes .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone derivatives have been documented:

- In vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly when administered under controlled conditions .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of compounds related to this compound:

- El-Kashef et al. (2020) reported on a series of thiazolidinone derivatives exhibiting potent anticancer activity against human breast cancer cells with IC₅₀ values ranging from 1.27 to 1.50 µM .

- Verma et al. (2021) synthesized and evaluated thiazolidinone derivatives for their antioxidant and anticancer properties. Their findings suggested that modifications in substituents could enhance biological activity significantly .

- Sava et al. (2021) conducted studies on the antioxidant activities of these compounds using DPPH radical scavenging assays, identifying several derivatives with superior activity compared to standard antioxidants like vitamin C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, and what purification methods are recommended?

- Answer : The synthesis typically involves multi-step processes. Initial steps may include coupling thiophene-2-acetyl chloride with azetidine derivatives to form intermediates, followed by cyclization with imidazolidine-2,4-dione precursors. Purification often employs column chromatography (silica gel) and recrystallization using solvents like ethanol or acetonitrile. Reaction yields can be optimized by controlling stoichiometry and temperature (e.g., 0–5°C for acyl chloride reactions) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Characterization relies on spectroscopic techniques:

- 1H/13C NMR : Confirms the presence of azetidine (δ ~3.5–4.5 ppm for CH₂ groups) and imidazolidine-dione (δ ~4.8–5.2 ppm for NH).

- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (C=O).

- HRMS : Validates molecular weight with <5 ppm error .

Q. What preliminary biological screening assays are suitable for this compound?

- Answer : Initial screens include:

- Enzyme inhibition assays : For kinases or metabolic enzymes (e.g., PPARγ in diabetes research) at 10–100 µM concentrations.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility and stability in PBS/DMSO should precede in vitro testing .

Advanced Research Questions

Q. How can reaction intermediates be optimized to improve yield during multi-step synthesis?

- Answer : Key strategies:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to prevent side reactions.

- Catalysts : Employ piperidine or DMAP to accelerate cyclization steps.

- Real-time monitoring : TLC or LC-MS to track intermediate formation and adjust reaction times .

Q. What methodologies resolve contradictions in biological activity data across assays?

- Answer : Contradictions (e.g., high in vitro vs. low in vivo activity) require:

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Metabolic stability tests : Liver microsome assays to identify rapid degradation.

- Dose-response curves : Ensure consistency across replicates and cell lines .

Q. How does the thiophene-acetyl moiety influence structure-activity relationships (SAR) in this compound class?

- Answer : The thiophene group enhances π-π stacking with hydrophobic protein pockets (e.g., kinase ATP-binding sites). SAR studies suggest:

- Electron-withdrawing substituents (e.g., Cl on thiophene) improve binding affinity.

- Azetidine ring size : Smaller rings (3-membered) reduce steric hindrance compared to piperidine analogs.

- Comparative molecular field analysis (CoMFA) can map steric/electronic contributions .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

- Answer : Use a combination of:

- Stable isotope labeling : Track metabolites via LC-HRMS.

- CYP450 inhibition assays : Identify major metabolizing enzymes (e.g., CYP3A4).

- Bidirectional permeability assays (Caco-2 cells) to predict intestinal absorption .

Methodological Considerations

- Data Interpretation : For conflicting NMR spectra (e.g., unexpected splitting), verify solvent purity and exclude paramagnetic impurities.

- Advanced Analytics : X-ray crystallography or cryo-EM for target-bound structural insights .

- Ethical Reporting : Disclose all synthetic yields and biological replicates to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.